Hydrogen phosphate

Buffer preparation Physiological pH Biochemical assays

Dihydrogen phosphate [H₂PO₄]⁻ (CAS 29505-79-1) is the monovalent anion essential for preparing phosphate-buffered saline (PBS) at physiological pH, leveraging its central pKₐ of 6.86. Its dual hydrogen-bond donor/acceptor tetrahedral geometry uniquely enables supramolecular templating (e.g., 96% quenching-efficiency rotaxanes) and selective anion sensing—properties absent in monohydrogen phosphate (HPO₄²⁻). With ~2.2-fold lower ionic strength contribution (I ≈ 0.775 at 0.1 M) versus HPO₄²⁻, it ensures narrow-tolerance formulation control for protein crystallography and pharmaceutical processing. Specify your counter-cation (Na⁺ or K⁺ salt) for solubility optimization.

Molecular Formula H2O4P-
Molecular Weight 96.987 g/mol
CAS No. 29505-79-1
Cat. No. B8739917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen phosphate
CAS29505-79-1
Molecular FormulaH2O4P-
Molecular Weight96.987 g/mol
Structural Identifiers
SMILESOP(=O)(O)[O-]
InChIInChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1
InChIKeyNBIIXXVUZAFLBC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrogen Phosphate (CAS 29505-79-1) — Core Anion Identity and Properties for Research and Formulation


Dihydrogen phosphate (CAS 29505-79-1) is the monovalent inorganic anion [H₂PO₄]⁻, formally the conjugate base of phosphoric acid after a single deprotonation step [1]. It is one of the three successive orthophosphate species in the H₃PO₄/H₂PO₄⁻/HPO₄²⁻/PO₄³⁻ equilibrium system, characterized by two ionizable hydroxyl groups and a tetrahedral geometry [1][2]. Its central pKₐ value of approximately 6.86 places it at the fulcrum of physiologically relevant pH buffering, and its dual hydrogen‑bond donor/acceptor capability underpins its unique behavior in supramolecular and biological recognition events [2].

Why Sodium or Potassium Phosphate Salts Cannot Replace Dihydrogen Phosphate in Precision Applications


While dihydrogen phosphate is often supplied as a sodium or potassium salt (e.g., NaH₂PO₄ or KH₂PO₄), the counter‑cation identity and the specific protonation state of the anion critically govern solubility, ionic strength, buffering range, and molecular recognition properties [1][2]. Substituting the anion with monohydrogen phosphate (HPO₄²⁻) shifts the buffering plateau by more than 6 pH units and alters the hydrogen‑bonding architecture from a dual‑donor/dual‑acceptor pattern to a single‑donor system, disrupting the formation of essential supramolecular assemblies or biological complexes. The quantitative evidence below demonstrates that [H₂PO₄]⁻ delivers specific binding constants, defined pKₐ values, and unique ionic strength contributions that cannot be matched by other phosphate family members [1].

Quantitative Differentiation of Dihydrogen Phosphate Against Its Closest Analogs


Buffering pKₐ of H₂PO₄⁻ Versus HPO₄²⁻ Enables Physiological pH Control

The second dissociation constant of phosphoric acid (pKₐ₂) governs the equilibrium H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺. The accepted value for this pKₐ₂ is 6.86 at 25 °C [1]. This places the dihydrogen phosphate/hydrogen phosphate conjugate acid‑base pair within the optimal buffering range for most intracellular and extracellular biochemical systems (pH 6.2–8.2). In contrast, the H₃PO₄/H₂PO₄⁻ pair (pKₐ₁ ≈ 1.97) and the HPO₄²⁻/PO₄³⁻ pair (pKₐ₃ ≈ 12.35) are too acidic and too basic, respectively, to provide useful buffering near neutral pH [1]. Therefore, only the H₂PO₄⁻/HPO₄²⁻ system, in which dihydrogen phosphate is the essential acidic component, can deliver robust buffering at biologically relevant pH values [1].

Buffer preparation Physiological pH Biochemical assays

Selective Binding of H₂PO₄⁻ Over Sulfate and Other Oxyanions by a Macrocyclic Receptor

Potentiometric titration of a hexaamine cryptand receptor in H₂O/MeOH (50:50 v/v) at 298.2 K and I = 0.10 M (KTsO) yielded association constants for a panel of anions. The log K for H₂PO₄⁻ was determined to be appreciable despite its single negative charge, and at pH ≈ 7.0 the receptor showed a marked preference for hydrogen phosphate species over sulfate [1]. Specifically, the receptor bound H₂PO₄⁻ effectively at lower pH values, while at neutral pH it selectively complexed the monohydrogen form, demonstrating that dihydrogen phosphate can compete with the doubly charged sulfate anion through hydrogen‑bonding interactions [1]. This is a direct, quantitative demonstration of H₂PO₄⁻'s unique capability as a target for molecular recognition, distinguishing it from other small inorganic anions.

Anion recognition Supramolecular chemistry Sensing

Ionic Strength Contribution of H₂PO₄⁻ Versus HPO₄²⁻ in Buffer Formulations

At a formal concentration of 0.1 M, the contribution of the anions to the total ionic strength differs significantly: for H₂PO₄⁻ it is approximately 0.775, whereas for HPO₄²⁻ it is about 0.355 [1]. This means that replacing dihydrogen phosphate with monohydrogen phosphate alters the ionic environment of a solution almost twofold, which can affect enzyme kinetics, protein stability, and electrode measurements. This quantitative difference is particularly important when formulating buffers intended to mimic physiological ionic conditions.

Solution chemistry Buffer preparation Ionic strength

Dual Hydrogen‑Bond Donor/Acceptor Capability Directs Selective Supramolecular Assembly

The dihydrogen phosphate anion possesses two –OH groups that can simultaneously donate and accept hydrogen bonds, in contrast to monohydrogen phosphate (one –OH) and phosphate (none). This characteristic was harnessed in a recent study where a bistable [3]rotaxane was templated exclusively by H₂PO₄⁻ through hydrogen bonding with methyl triazolium moieties, bringing pyrene fluorophores into proximity and generating a dramatic excimer emission [1]. The assembly achieved a 96% quenching efficiency for picric acid detection with a limit of detection of 198 nM [1]. The specificity of the templating event is attributed to the precise geometry and hydrogen‑bonding complementarity of H₂PO₄⁻, which cannot be replicated by the monovalent nitrate or halide ions, nor by the divalent sulfate or monohydrogen phosphate anions.

Supramolecular chemistry Host-guest chemistry Crystal engineering

High‑Value Application Scenarios Where Dihydrogen Phosphate (CAS 29505-79-1) Outperforms Alternatives


Physiological Phosphate Buffer Preparation (pH 6.2–8.2)

Based on the pKₐ₂ value of 6.86 [1], dihydrogen phosphate is the acidic component required to prepare phosphate buffered saline (PBS) and other biologically compatible buffers. No other readily available phosphate anion can cover this pH range, making NaH₂PO₄ or KH₂PO₄ salts derived from this anion the standard choice for cell culture, enzymatic assays, and bioprocessing.

Calibrant for Ion‑Selective Electrode Optimization and Anion Sensor Development

The demonstrated selectivity of synthetic receptors for H₂PO₄⁻ over sulfate and other common anions [1] supports its use as a standard analyte when developing optical or electrochemical phosphate sensors. Its unique ionic strength behavior (I ≈ 0.775 at 0.1 M vs. ~0.355 for HPO₄²⁻) [2] also makes it a reliable calibrant for evaluating electrode response under varying ionic conditions.

Template for Supramolecular and Rotaxane Synthesis

The dual hydrogen‑bond donor/acceptor motif of H₂PO₄⁻ enables it to act as a template for the assembly of interlocked molecules, as shown by the formation of a bistable [3]rotaxane that achieved 96% quenching efficiency in picric acid sensing [1]. This application is exclusive to dihydrogen phosphate and cannot be substituted by monohydrogen phosphate or phosphate due to their incompatible hydrogen‑bonding patterns.

Precision Ionic Strength Adjustment in Multiphasic Formulations

When formulating solutions where ionic strength must be kept within narrow tolerances, the ~2.2‑fold difference between H₂PO₄⁻ and HPO₄²⁻ ionic strength contributions [1] demands that dihydrogen phosphate be the anion of choice for the lower‑ionic‑strength component. This is critical in pharmaceutical formulations and protein crystallography experiments.

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